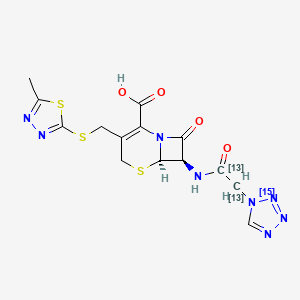

Cefazolin-13C2,15N

Übersicht

Beschreibung

The compound you’re asking about is a complex organic molecule. It is a derivative of cephalosporin, which is a class of antibiotics. Cephalosporins are bactericidal and work by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls .

Molecular Structure Analysis

The molecular formula of this compound is C19H17N9O5S2, and it has a molar mass of 515.52 . It contains several functional groups, including an acetamido group, a thiadiazol group, and a tetrazol group .Chemical Reactions Analysis

As a cephalosporin derivative, this compound is likely to undergo similar reactions to other cephalosporins. These could include reactions with various enzymes in bacteria, leading to the disruption of their cell walls .Physical And Chemical Properties Analysis

This compound has a melting point of over 300°C and should be stored at room temperature . As a cephalosporin, it is likely to be soluble in water and may have a bitter taste .Wissenschaftliche Forschungsanwendungen

Quantifizierung in Gewebeproben

Cefazolin-13C2,15N wird als interner Standard in der Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Quantifizierung von Cefazolin in lokalen Geweben wie Blut, Fett, Synovia und Knochenmark verwendet . Diese Anwendung ist entscheidend, um die effektive Konzentration von Antibiotika an chirurgischen Stellen zu bestimmen, um postoperative Infektionen zu verhindern.

Studien zur Wirksamkeit von Antibiotika

Forscher verwenden this compound in Studien, die die Wirksamkeit von Cefazolin gegen verschiedene Bakterienstämme bewerten. Es hilft bei der Bestimmung der minimalen Hemmkonzentration (MHK), die erforderlich ist, um das Bakterienwachstum in vitro zu verhindern .

Pharmakokinetik und Pharmakodynamik (PK/PD)

In PK/PD-Studien hilft this compound, das Verhalten des Medikaments im Körper zu verstehen, einschließlich Absorption, Verteilung, Metabolismus und Ausscheidung, was für die Dosisoptimierung unerlässlich ist .

Forschung zu Infektionskrankheiten

Die Verbindung wird in der Forschung zu Infektionskrankheiten verwendet, um neue therapeutische Strategien und Behandlungsprotokolle zu entwickeln, insbesondere für Krankheiten, die durch Gram-positive und Gram-negative Bakterien verursacht werden .

Neutrophilenbiologie

This compound kann verwendet werden, um zu untersuchen, wie Neutrophile, eine Art von weißen Blutkörperchen, auf bakterielle Infektionen reagieren und welche Rolle Antibiotika wie Cefazolin bei der Modulation dieser Immunantwort spielen .

Studien zu bakteriellen Krankheiten

Es ist ein wichtiges Instrument bei der Erforschung bakterieller Krankheiten, insbesondere beim Verständnis der Wirkmechanismen von Antibiotika und der Entwicklung von Resistenzen .

Forschung zur Behandlung von Lungenentzündung

This compound wird in der Forschung zur Behandlung von Lungenentzündung verwendet, um die Wirksamkeit von Cefazolin bei der Behandlung von bakteriellen Stämmen zu bestimmen, die Atemwegsinfektionen verursachen .

Entwicklung von Massenspektrometrie-Methoden

Das markierte Cefazolin ist unerlässlich für die Entwicklung und Validierung neuer Massenspektrometrie-Methoden, die eine präzise und genaue Quantifizierung von Antibiotika in komplexen biologischen Matrizen erfordern .

Wirkmechanismus

Target of Action

The primary targets of Cefazolin-13C2,15N are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .

Mode of Action

Cefazolin-13C2,15N exerts its antibacterial effect by binding to the penicillin-binding proteins. This binding inhibits the third and last stage of bacterial cell wall synthesis . The inhibition of cell wall synthesis leads to cell lysis, which is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefazolin-13C2,15N is the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, Cefazolin-13C2,15N prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . This disruption in the cell wall synthesis pathway leads to cell lysis and death .

Pharmacokinetics

Cefazolin-13C2,15N attains high serum levels after administration . It is excreted quickly via the urine, indicating its renal clearance . The absorption, distribution, metabolism, and excretion (ADME) properties of Cefazolin-13C2,15N contribute to its bioavailability and therapeutic effectiveness .

Result of Action

The molecular and cellular effects of Cefazolin-13C2,15N’s action result in the lysis of bacterial cells. By inhibiting the synthesis of the bacterial cell wall, Cefazolin-13C2,15N causes the bacteria to become structurally compromised, leading to cell death . This results in the effective elimination of the bacterial infection.

Action Environment

The action, efficacy, and stability of Cefazolin-13C2,15N can be influenced by various environmental factors. For instance, the presence of a high bacterial inoculum can lead to a phenomenon known as the “inoculum effect,” where some bacterial isolates demonstrate resistance to Cefazolin-13C2,15N . The clinical significance of this effect remains unclear

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-((115N)tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N8O4S3/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26)/t9-,12-/m1/s1/i2+1,8+1,21+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYYVTUWGNIJIB-ZDZFQHAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)N[13C](=O)[13CH2][15N]4C=NN=N4)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N8O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

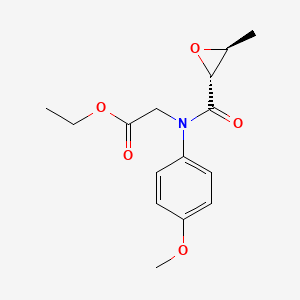

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)

![4-[4-[4-(Diethylamino)phenyl]-1,3-butadienyl]-1-[2-hydroxy-3-[(2-hydroxyethyl)dimethylammonio]propyl]pyridinium diacetate](/img/structure/B1514340.png)

![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3-ethyl-1,1-dimethyl-1h-benz[e]indolium 4-methylbenzenesulfonate](/img/structure/B1514347.png)

![Benzenecarboximidamide,4,4'-[(2-oxo-1,3-cycloheptanediylidene)dimethylidyne]bis-](/img/structure/B1514350.png)

![2-Bromo-7-methoxybenzo[d]thiazole](/img/structure/B1514356.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-[4-(methylsulfonyl)-2-nitrophenyl]-1-piperazinyl]-](/img/structure/B1514359.png)

![ethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1514374.png)